molecular formula C20H24N2O3S B2380371 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole CAS No. 881478-09-7

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole

Cat. No.: B2380371
CAS No.: 881478-09-7
M. Wt: 372.48
InChI Key: LMVGCQZMTVKSLQ-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings

Preparation Methods

The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Addition of tert-butyl and ethoxy groups: These substituents can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the sulfonyl group, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzimidazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole can be compared with other similar compounds, such as:

  • 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-pyrazole
  • 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzo[d][1,2,3]triazole
  • 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the benzimidazole core with the sulfonyl, tert-butyl, and ethoxy groups in this compound distinguishes it from these related compounds.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVGCQZMTVKSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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